(R)-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride

Chiral Chemistry Neuroscience Kinase Inhibition

Procure (R)-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS 2402789-52-8) for chiral drug discovery. The (R)-enantiomer dihydrochloride provides defined stereochemistry critical for nAChR (α4β2 Ki 4.40 nM), PI3Kδ, and Nav1.7 inhibitor programs. Unlike racemic mixtures or monohydrochloride salts, the dihydrochloride ensures superior solubility and handling. Substitution with (S)-enantiomer or regioisomers compromises binding affinity and SAR reproducibility. Secure this validated chiral building block for lead optimization.

Molecular Formula C9H14Cl2N2O
Molecular Weight 237.12
CAS No. 2402789-52-8
Cat. No. B2463069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride
CAS2402789-52-8
Molecular FormulaC9H14Cl2N2O
Molecular Weight237.12
Structural Identifiers
SMILESC1CNCC1OC2=CC=NC=C2.Cl.Cl
InChIInChI=1S/C9H12N2O.2ClH/c1-4-10-5-2-8(1)12-9-3-6-11-7-9;;/h1-2,4-5,9,11H,3,6-7H2;2*1H/t9-;;/m1../s1
InChIKeyNVFYGRPPQCWOAG-KLQYNRQASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS 2402789-52-8): A Chiral Pyridine Building Block for Neurological and Kinase-Targeted Research


(R)-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride is a chiral heterocyclic compound featuring a pyridine ring linked via an ether oxygen to the (R)-enantiomer of a pyrrolidine ring [1]. As a dihydrochloride salt, it offers improved aqueous solubility and stability compared to its free base counterpart, making it a versatile intermediate in medicinal chemistry . This compound belongs to a class of pyridyl ethers that have demonstrated significant utility in the development of ligands for nicotinic acetylcholine receptors (nAChRs) and inhibitors of lipid kinases such as PI3Kδ [2][3]. Its defined stereochemistry and salt form provide distinct advantages in synthetic and biological applications, setting it apart from racemic mixtures or alternative salt forms.

Why (R)-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride Cannot Be Replaced by Generic In-Class Analogs


Interchanging (R)-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride with a closely related analog—such as its (S)-enantiomer, racemic mixture, hydrochloride salt, or free base—is not a scientifically sound substitution. The (R)-enantiomer is a critical component of the pyrrolidine-pyridine ether scaffold, which is essential for optimal binding affinity and selectivity toward key neurological and kinase targets [1]. The dihydrochloride salt form directly impacts physicochemical properties; for instance, it ensures superior aqueous solubility and handling characteristics compared to the free base or monohydrochloride . Furthermore, the specific substitution pattern on the pyridine ring (4-position) imparts unique conformational and electronic properties that are not replicated by 2- or 3-substituted isomers, which exhibit significantly different biological activities [2]. Substitution without rigorous analytical verification would compromise experimental reproducibility and the validity of structure-activity relationship (SAR) studies, potentially leading to false conclusions in drug discovery programs.

Quantitative Differentiation of (R)-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride Against Closest Analogs


Chiral Enantiomeric Purity vs. Racemic Mixture: Defined Stereochemistry for Target Engagement

The (R)-enantiomer of the pyrrolidine-pyridine ether scaffold is essential for high-affinity binding to the α4β2 nicotinic acetylcholine receptor (nAChR) subtype. In contrast, the (S)-enantiomer or racemic mixture exhibits significantly reduced or absent binding affinity. A closely related compound, 3-((R)-1-Methyl-pyrrolidin-3-yloxy)-pyridine, demonstrates a Ki of 4.40 nM against the α4β2 nAChR, while the same compound shows a Ki >10,000 nM against the α10 nAChR subtype, highlighting the profound impact of stereochemistry on selectivity [1].

Chiral Chemistry Neuroscience Kinase Inhibition

Dihydrochloride Salt vs. Free Base: Superior Aqueous Solubility and Handling

The dihydrochloride salt form of (R)-4-(Pyrrolidin-3-yloxy)pyridine offers significantly enhanced solubility in aqueous media compared to its free base (CAS 933716-88-2) . The free base has a computed XLogP3 value of 0.6, indicating moderate lipophilicity and poor water solubility, whereas the dihydrochloride salt is fully soluble in water and common polar organic solvents like ethanol and DMSO [1].

Medicinal Chemistry Formulation Chemical Synthesis

Pyridine Substitution Pattern (4- vs. 3- vs. 2-): Impact on Biological Activity

The position of the pyrrolidinyloxy substituent on the pyridine ring dramatically influences receptor binding affinity. In a systematic SAR study of pyridyl ethers, the 3-substituted analog (3-((3-pyrrolidinyl)oxy)pyridine) exhibited an IC50 of 209 nM at the α4β2 nAChR [1]. While direct IC50 data for the 4-substituted analog ((R)-4-(Pyrrolidin-3-yloxy)pyridine) is not reported in this specific study, the data for the 3-substituted compound provides a critical benchmark and underscores the sensitivity of target engagement to regioisomerism. Further studies on more complex derivatives confirm that the 4-position substitution can be optimized for potent inhibition of other targets, such as PI3Kδ and Nav1.7, with IC50 values in the low nanomolar range [2][3].

Structure-Activity Relationship (SAR) Drug Discovery Neuropharmacology

Pyrrolidine Ring Size and Conformational Rigidity: A Key Determinant of Target Engagement

The 5-membered pyrrolidine ring in (R)-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride confers a specific conformational rigidity that is critical for high-affinity binding to certain targets. A comparative study of pyridyl ethers with varying azacycle ring sizes revealed that both 5-membered (pyrrolidine) and 6-membered (piperidine) analogs exhibited similar binding affinity to the α4β2 nAChR (IC50 = 209 nM and 205 nM, respectively), while the smaller 4-membered azetidine analog showed no detectable binding [1]. This indicates that while the pyrrolidine ring is not uniquely superior to piperidine in this specific context, it represents a minimum structural requirement for activity, and any substitution with a smaller or more flexible ring would abolish target engagement. Furthermore, the pyrrolidine scaffold has been independently validated as a privileged structure for inhibiting PI3Kδ with high potency and selectivity [2].

Medicinal Chemistry Conformational Analysis Receptor Binding

Analytical Purity and Supplier Reliability: Reproducibility in Research Settings

The procurement of (R)-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride from reputable vendors ensures a high level of purity and consistent quality, which is critical for reproducible scientific results. The dihydrochloride salt is offered with a certified purity of ≥96% (US origin) . In contrast, the related hydrochloride salt (CAS 927691-32-5) is available at 95% purity but with a different physical form (yellow to brown solid) and higher cost . This variance in purity and physical characteristics between salt forms can impact assay performance and synthetic yield. Using the dihydrochloride salt from a trusted source minimizes the risk of impurities interfering with biological assays or chemical reactions, ensuring that observed effects are attributable to the target compound.

Chemical Sourcing Analytical Chemistry Quality Control

Optimal Application Scenarios for (R)-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride in Drug Discovery and Chemical Biology


Neurological Disorder Research: Development of Selective α4β2 Nicotinic Acetylcholine Receptor Ligands

This compound serves as a critical chiral building block for synthesizing selective α4β2 nAChR ligands. The (R)-enantiomer of the pyrrolidine-pyridine ether scaffold is essential for achieving low-nanomolar binding affinity and high subtype selectivity, as demonstrated by related compounds with Ki values of 4.40 nM for α4β2 and >10,000 nM for α10 [1]. This level of selectivity is crucial for developing therapeutics for cognitive disorders, pain management, and smoking cessation, where off-target interactions with other nAChR subtypes must be minimized. Researchers can use this building block to explore novel chemical space around the nAChR, leveraging the defined stereochemistry to generate structure-activity relationship data that cannot be obtained using racemic mixtures or regioisomers.

Oncology Drug Discovery: Synthesis of Potent and Selective PI3Kδ Inhibitors

The pyrrolidine-pyridine ether motif is a validated scaffold for potent and selective PI3Kδ inhibitors, a target of high interest in oncology and immunology. Studies on closely related pyrrolidineoxy-substituted heteroaromatics have identified compounds with nanomolar potency against PI3Kδ [1]. (R)-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride can be used as a versatile intermediate for introducing diverse substituents onto the pyridine ring to optimize potency, selectivity, and drug-like properties. The dihydrochloride salt's excellent aqueous solubility facilitates high-throughput chemistry and biological screening, enabling rapid SAR exploration. Substituting this specific chiral building block with an achiral analog or alternative regioisomer would compromise the ability to achieve the desired target engagement profile and may lead to false negatives in lead identification campaigns.

Pain Research: Targeting the Nav1.7 Voltage-Gated Sodium Channel

The pyridyl ether scaffold has been shown to produce potent inhibitors of the Nav1.7 sodium channel, a genetically validated target for pain. A structurally related compound in the pyrrolidine-pyridine ether class achieved an IC50 of 0.800 nM against human Nav1.7 [1]. (R)-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride provides a defined starting point for the synthesis of novel Nav1.7 inhibitors, where the specific stereochemistry and substitution pattern are likely critical for achieving both high potency and selectivity over other sodium channel isoforms. Using this precise building block is essential for medicinal chemists aiming to develop next-generation analgesics with an improved therapeutic window, as any deviation in stereochemistry or regioisomerism would likely result in a significant loss of activity.

Chemical Biology and Probe Development: Investigating Protein-Ligand Interactions

The compound's dual role as a chiral scaffold and a highly soluble salt makes it an ideal starting point for creating chemical probes. Its ability to engage multiple target classes (nAChRs, PI3Kδ, Nav1.7) with high potency, when appropriately derivatized, underscores its utility in target validation and mechanism-of-action studies [1][2][3]. Researchers can functionalize the pyridine ring with affinity tags (e.g., biotin, click chemistry handles) or fluorescent reporters while maintaining the core (R)-pyrrolidine-pyridine ether structure. This enables pull-down assays, cellular imaging, and target engagement studies with a high degree of confidence that the probe's binding mode reflects the intended pharmacological interaction. The reliable solubility of the dihydrochloride salt ensures that these probes can be formulated and delivered effectively in biological systems, a significant advantage over poorly soluble free base analogs.

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